molecular formula C10H9FN2O2 B1388148 Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 367500-93-4

Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1388148
CAS No.: 367500-93-4
M. Wt: 208.19 g/mol
InChI Key: YJKYSWGAJNXRJX-UHFFFAOYSA-N
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Description

Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 g/mol This compound is characterized by the presence of an imidazo[1,2-a]pyridine core structure, which is a fused bicyclic system containing both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a chloro group instead of a fluoro group.

    Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Contains a bromo group instead of a fluoro group.

    Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate: Contains an iodo group instead of a fluoro group.

The uniqueness of this compound lies in the presence of the fluoro group, which can enhance its biological activity and chemical stability compared to its chloro, bromo, and iodo analogs .

Biological Activity

Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a unique imidazo[1,2-a]pyridine structure with a fluorine atom at the 6-position and an ethyl ester at the carboxylic acid position. The molecular formula is C11H10FNO2C_{11}H_{10}F_NO_2, with a molecular weight of approximately 234.22 g/mol. This specific substitution pattern enhances its lipophilicity and bioavailability compared to other derivatives.

Research indicates that this compound exhibits significant biological activities through various mechanisms:

  • Inhibition of the Phosphatidylinositol 3-Kinase (PI3K) Pathway : This pathway is crucial in tumorigenesis and cancer progression. Compounds related to this structure have shown the ability to inhibit PI3K signaling, leading to cell cycle arrest and apoptosis in various cancer cell lines .
  • Interaction with Key Enzymes : this compound interacts with enzymes involved in cancer signaling pathways. Its inhibition of PI3K suggests it may modulate cellular responses to growth factors .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundFluoro group at 6-positionAnticancer activity
Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylateBromine at position 6Potential anticancer properties
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylateTrifluoromethyl groupEnhanced biological activity

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : Research has demonstrated that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These compounds have been shown to significantly reduce cell viability at micromolar concentrations .
  • Enzyme Inhibition : A study focusing on enzyme kinetics revealed that this compound acts as a potent inhibitor of certain kinases involved in cancer metabolism. The compound exhibited an IC50 value in the low micromolar range, indicating strong inhibitory activity .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally, with good systemic exposure observed in animal models .

Properties

IUPAC Name

ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKYSWGAJNXRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653902
Record name Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367500-93-4
Record name Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-fluoropyridine (1.12 g) in diethyl ether (25 ml) was added ethyl bromopyruvate (1.25 ml). the mixture was stirred for 1 hour. The resultant solid was filtered off, suspended in ethanol and heated at reflux for 4 hours. The solvent was removed by evaporation and the residue partitioned between ethyl acetate (100 ml) and aqueous sodium bicarbonate solution (100 ml). The organic layer was separated, dried, (magnesium sulfate) and the solvent removed by evaporation. The residue was purified by flash chromatography (silica) eluting with ethyl acetate:hexane (3:1) to give the sub-title compound as a colourless solid (1.12 g).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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